6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine class. This compound features a unique structural arrangement that includes multiple fused rings and a sulfur-containing substituent. Benzodiazepines are widely recognized for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and other conditions.
The compound has been synthesized and analyzed in various studies focusing on its chemical properties and potential applications. Research has documented its synthesis pathways and mechanisms of action, contributing to the understanding of its functionality in biological systems.
This compound is classified under the following categories:
The synthesis of 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. Common methods include:
For example, one synthesis pathway may begin with a precursor containing a phenyl group and a sulfur substituent. The reaction conditions often involve solvents like methanol or dimethylformamide and may require catalysts or specific temperature controls to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy are used to confirm the structure and purity of the synthesized compound .
The molecular structure of 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one features:
The molecular formula can be represented as , with a molecular weight of approximately 372.51 g/mol. The structural complexity is indicated by its multiple chiral centers and potential stereoisomerism.
This compound can undergo various chemical reactions typical for benzodiazepines:
Reactions involving this compound are often studied under controlled conditions to assess stability and reactivity. For instance, specific solvents can influence reaction rates and product distributions .
The mechanism of action of 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one likely involves interaction with GABA (gamma-Aminobutyric acid) receptors in the central nervous system. Benzodiazepines typically enhance the effect of GABA by increasing the frequency of chloride channel opening when GABA binds to its receptor.
Studies have shown that compounds like this can exhibit anxiolytic (anxiety-reducing) effects through modulation of neurotransmitter activity within neural pathways .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as ethanol or dimethyl sulfoxide. Its melting point is typically determined through differential scanning calorimetry or similar techniques.
Key chemical properties include:
Relevant data from spectral analysis (NMR and IR) provide insights into functional groups and molecular interactions .
The primary applications of 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one include:
Additionally, ongoing research may uncover further therapeutic potentials related to mood disorders or sleep disturbances due to its structural characteristics .
The systematic IUPAC name 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one provides a complete structural description of this polycyclic compound. The name delineates three key components: (1) The benzo[b][1,4]benzodiazepin-7-one core establishes a fused tricyclic system comprising two benzene rings and a seven-membered diazepine ring with a ketone at position 7; (2) The hexahydro prefix specifies saturation of the diazepine ring, reducing aromaticity; and (3) The 6-(4-methylsulfanylphenyl) and 9-phenyl substituents indicate aromatic rings attached at the C6 and C9 positions, with the former containing a methylthioether (-SCH₃) group [2].
Derivation of the molecular formula (C₂₉H₂₆N₂OS) follows these structural features: The core benzo[b][1,4]benzodiazepin-7-one contributes C₁₃H₁₀N₂O. Hexahydro reduction adds six hydrogen atoms (C₁₃H₁₆N₂O). The C6 substituent (4-methylsulfanylphenyl) adds C₇H₇S, while the C9 phenyl group adds C₆H₅, resulting in a final composition of C₂₉H₂₆N₂OS. This molecular mass (450.60 g/mol) distinguishes it from simpler benzodiazepine derivatives like the unsubstituted hexahydrobenzo[b][1,4]benzodiazepin-7-one core [1] [2].
Table 1: IUPAC Name Breakdown
Component | Structural Fragment | Position |
---|---|---|
Parent System | 5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | Core structure |
Substituent 1 | 4-(Methylsulfanyl)phenyl | C6 |
Substituent 2 | Phenyl | C9 |
This compound exhibits two chiral centers at C6 and C9 within the diazepine ring, theoretically permitting four stereoisomers (two diastereomeric pairs). The C6 carbon, bearing the 4-methylsulfanylphenyl group, and C9, bearing the phenyl group, create stereochemical complexity. In the solid state, the diazepine ring adopts a boat-like conformation, while the pendant aromatic rings orient pseudo-equatorially to minimize steric strain. The ketone at C7 imposes conformational rigidity, reducing ring flip dynamics compared to non-ketone benzodiazepines [1].
Molecular modeling indicates that π-stacking interactions may occur between the phenyl substituent at C9 and the benzo ring of the core, influencing overall molecular geometry. The methylsulfanyl group's sulfur atom exhibits moderate conformational freedom, with the SCH₃ bond rotating freely at ambient temperature. This rotational freedom impacts electronic properties but not the core stereochemistry. Notably, the C6 and C9 substituents occupy opposite faces of the diazepine ring in the lowest-energy diastereomer, minimizing steric clash between the two aromatic rings [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis predicts key resonances: The C9 methine proton (CH-N) adjacent to phenyl appears as a doublet near δ 5.8 ppm due to coupling with the C10 methylene protons. The C6 methine proton (CH-S) resonates downfield near δ 5.3 ppm, influenced by the electron-withdrawing ketone and the sulfur atom. Methylene protons of the diazepine ring (C5, C8, C10, C11) produce complex multiplets between δ 2.5-3.8 ppm. Aromatic protons from the three phenyl rings appear as overlapping signals in the δ 7.0-7.8 ppm region, with distinct AA'XX' patterns for the para-substituted methylsulfanylphenyl ring. The methylsulfanyl group shows a characteristic singlet near δ 2.5 ppm [4] [7].
Infrared Spectroscopy:The IR spectrum is dominated by the amide carbonyl stretch at ~1660 cm⁻¹ (ketone in conjugation), significantly lower than aliphatic ketones (~1710 cm⁻¹) due to conjugation and hydrogen bonding. A broad N-H stretch appears near 3200 cm⁻¹. The C-S stretch of the methylsulfanyl group gives a weak band near 700 cm⁻¹, while aromatic C=C stretches appear between 1480-1600 cm⁻¹. Absence of O-H stretches confirms the absence of carboxylic acid impurities [5] [9].
Mass Spectrometry:Electron impact MS shows a molecular ion peak at m/z 450 (C₂₉H₂₆N₂OS⁺•), with key fragments including m/z 105 ([C₆H₅-C≡O]⁺), m/z 135 ([CH₃-S-C₆H₄]⁺), m/z 222 (core diazepinone fragment after loss of both aryl groups), and m/z 91 ([C₇H₇]⁺, tropylium ion). High-resolution MS confirms the elemental composition within 5 ppm error [4] [7].
Table 2: Key Spectroscopic Signatures
Technique | Key Signal | Structural Assignment |
---|---|---|
¹H NMR | δ 5.8 ppm (d, J~8 Hz) | C9 methine (CH-Ph) |
¹H NMR | δ 5.3 ppm (dd) | C6 methine (CH-SAr) |
¹H NMR | δ 2.5 ppm (s) | SCH₃ protons |
IR | ~1660 cm⁻¹ | C=O stretch (amide-like ketone) |
IR | ~3200 cm⁻¹ | N-H stretch |
MS | m/z 450 | Molecular ion [M]⁺• |
MS | m/z 135 | [CH₃-S-C₆H₄]⁺ fragment |
This derivative exhibits distinct structural and electronic features compared to simpler benzodiazepinones:
Substituent Effects: The electron-donating methylsulfanyl (σₚ ~ -0.05) at the para-position of the C6 aryl group enhances electron density at C6, contrasting with derivatives bearing electron-withdrawing groups (e.g., 6-(4-nitrophenyl) analogues). The C9 phenyl group provides greater steric bulk than alkyl substituents (e.g., 9-methyl derivatives), influencing ring conformation and crystal packing [1] [2].
Polarity and Solubility: The methylsulfanyl group increases lipophilicity (predicted logP ~4.2) compared to hydroxyl or amino-substituted derivatives (logP ~2-3). This reduces aqueous solubility but enhances membrane permeability relative to polar analogues like 6-(4-hydroxyphenyl) derivatives [6].
Electronic Properties: The sulfur atom's lone pairs participate in conjugation with the aryl ring, creating a redshift in UV absorbance (λₘₐₛ ~285 nm) versus non-conjugated alkylthio derivatives. This contrasts with sulfone derivatives (e.g., 6-(4-methylsulfonylphenyl)), which show significant blue-shifting due to diminished conjugation [2] [10].
Molecular Complexity: Compared to the 2,3-dihydro-1H-1,4-benzodiazepines (e.g., C16H13F3N2), this hexahydrobenzo[b]-fused system exhibits greater saturation and reduced planarity, impacting biological target recognition [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: